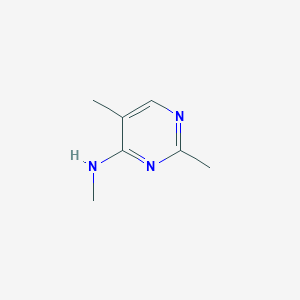
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method is the cyclization of 3-amino-1,2,4-triazole derivatives with isopropyl-substituted aldehydes . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and bases like sodium hydroxide are typically employed.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells . Additionally, it interacts with various biological receptors through hydrogen-bonding and dipole interactions .
Comparación Con Compuestos Similares
3,5-Diamino-1,2,4-triazole (Guanazole): Another triazole derivative with similar biological activities.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: A compound with comparable antimicrobial properties.
Uniqueness: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine stands out due to its specific isopropyl substitution, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C5H11N5 |
|---|---|
Peso molecular |
141.18 g/mol |
Nombre IUPAC |
5-propan-2-yl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-3(2)4-8-9-5(6)10(4)7/h3H,7H2,1-2H3,(H2,6,9) |
Clave InChI |
YPRVMRWVQPMBJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(N1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)






![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)


